2-Amino-5-(3-methylsulfonylaminophenyl)isonicotinic acid
Description
2-Amino-5-(3-methylsulfonylaminophenyl)isonicotinic acid is a complex organic compound that features both amino and sulfonyl functional groups
Properties
IUPAC Name |
2-amino-5-[3-(methanesulfonamido)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-21(19,20)16-9-4-2-3-8(5-9)11-7-15-12(14)6-10(11)13(17)18/h2-7,16H,1H3,(H2,14,15)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWLNDBFEVKJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CN=C(C=C2C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688362 | |
| Record name | 2-Amino-5-{3-[(methanesulfonyl)amino]phenyl}pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-16-2 | |
| Record name | 2-Amino-5-{3-[(methanesulfonyl)amino]phenyl}pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-methylsulfonylaminophenyl)isonicotinic acid typically involves multiple steps. One common method starts with the bromination of 2-amino-4-methylpyridine, followed by acetylation, oxidation, and ester exchange reactions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-methylsulfonylaminophenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary, but often involve nucleophiles or electrophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-Amino-5-(3-methylsulfonylaminophenyl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections or as an anti-inflammatory compound.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-methylsulfonylaminophenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of bacterial cell wall synthesis or modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A simpler analog with similar structural features but lacking the sulfonyl group.
2-Amino-5-methylphenol: Another related compound with an amino group but different functional groups attached to the aromatic ring.
Uniqueness
2-Amino-5-(3-methylsulfonylaminophenyl)isonicotinic acid is unique due to the presence of both amino and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications that similar compounds may not be suitable for.
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